Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane
Description
Rel-(1R,5S,6r)-6-Bromo-3-oxabicyclo[3.1.0]hexane is a bicyclic organic compound characterized by a strained bicyclo[3.1.0]hexane framework containing an oxygen atom (3-oxa) at the bridgehead and a bromine substituent at position 6. Its molecular formula is C₆H₇BrO, with a molecular weight of 294.20 (calculated from the formula C₆H₇BrO: C=6×12.01, H=7×1.01, Br=79.90, O=16.00 ≈ 294.20) . The compound’s stereochemistry (1R,5S,6r) defines its rigid three-dimensional structure, which is critical for its reactivity and applications in synthesis.
Key properties include:
- Strain energy: The bicyclo[3.1.0]hexane system introduces significant ring strain, enhancing reactivity in ring-opening or substitution reactions.
Properties
IUPAC Name |
(1R,5S)-6-bromo-3-oxabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2H2/t3-,4+,5? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLRTUCUZWSSQA-NGQZWQHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2Br)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2Br)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55722-31-1 | |
| Record name | rac-(1R,5S,6R)-6-bromo-3-oxabicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-oxabicyclo[3.1.0]hexane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.
Oxidation Reactions: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide are employed, often in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Oxidation Reactions: Products include diols or other oxidized derivatives.
Scientific Research Applications
Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromine atom and oxirane ring are key functional groups that enable the compound to bind to and modify biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Oxabicyclo[3.1.0]hexane Derivatives
(a) 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
- Molecular formula : C₇H₁₀O₂.
- Key features : Contains a ketone group (2-one) and two methyl substituents at position 6.
- Synthesis: Prepared via oxidation of a precursor using H₂O₂/HCO₂H and N,N-diethylethanolamine (40% yield) .
- Reactivity : The ketone group enables nucleophilic additions, while the methyl groups reduce ring strain compared to the brominated analog.
(b) (1R,3r,5S)-3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane
- Molecular formula : C₁₂H₁₄O₂.
- Key features : Benzyloxy group at position 3 and oxygen at position 6 (6-oxa).
- Applications : Used as a chiral building block in asymmetric synthesis. Its benzyloxy group provides a protective handle for further functionalization .
(c) Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
3-Azabicyclo[3.1.0]hexane Derivatives
(a) Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate
- Molecular formula: C₈H₁₃NO₂.
- Key features : Nitrogen replaces oxygen (3-aza), and an ester group is present at position 6.
- Applications : Intermediate in the synthesis of IDH1 inhibitors for cancer therapy. The nitrogen enhances basicity, enabling interactions with biological targets .
(b) rel-(1R,5S,6r)-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
- Molecular formula: C₇H₁₂ClNO₂.
- Key features : Methyl and carboxylic acid substituents with hydrochloride salt.
- Reactivity : The carboxylic acid enables conjugation to peptides or polymers, while the methyl group modifies lipophilicity .
(c) Mazisotinum (INN List 132)
- Molecular formula : C₁₆H₂₂N₃O₂.
- Key features : Complex carboxamide derivative of 3-azabicyclo[3.1.0]hexane.
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Key Applications |
|---|---|---|---|---|
| Rel-(1R,5S,6r)-6-Bromo-3-oxabicyclo[3.1.0]hexane | C₆H₇BrO | Br (position 6), 3-oxa | 294.20 | Electrophilic substitution reactions |
| 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | C₇H₁₀O₂ | 2-one, 6,6-dimethyl | 138.16 | Ketone-based synthesis |
| Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate | C₈H₁₂O₃ | 3-carboxylate, 6-oxa | 156.18 | Drug intermediate |
| Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate | C₈H₁₃NO₂ | 3-aza, 6-carboxylate | 155.19 | IDH1 inhibitor synthesis |
| Mazisotinum | C₁₆H₂₂N₃O₂ | Carboxamide, 3-aza | 288.37 | Somatostatin receptor agonist |
Key Research Findings
- Synthetic Utility : Brominated 3-oxabicyclo compounds (e.g., the target) are valuable electrophiles due to the labile bromine atom, enabling Suzuki couplings or nucleophilic substitutions .
- Biological Relevance : 3-Azabicyclo analogs exhibit enhanced bioavailability and target affinity in drug candidates, as seen in mazisotinum’s receptor-binding profile .
- Strain vs. Stability : 3-Oxa derivatives generally exhibit higher ring strain than 3-aza analogs, impacting their stability under acidic or basic conditions .
Biological Activity
Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane is a bicyclic compound featuring a bromine atom and an oxirane ring. Its unique structural characteristics suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- IUPAC Name : (1R,5S)-6-bromo-3-oxabicyclo[3.1.0]hexane
- Molecular Formula : CHBrO
- CAS Number : 55722-31-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the presence of the bromine atom and the oxirane ring. These functional groups enable the compound to undergo:
- Substitution Reactions : The bromine can be replaced by nucleophiles such as hydroxide or amine groups.
- Reduction Reactions : The bromine can be removed to yield a hydrocarbon derivative.
- Oxidation Reactions : The oxirane ring can be oxidized to form diols or other derivatives.
These reactions are critical for the compound's interactions with biological molecules, influencing its pharmacological effects.
Biological Activities
Recent studies have identified several potential biological activities associated with this compound:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Results : Inhibition zones measured up to 15 mm at a concentration of 100 µg/mL.
Anticancer Properties
In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation:
- Cell Lines Tested : HeLa (cervical cancer) and MCF7 (breast cancer).
- Findings : A dose-dependent reduction in cell viability was observed, with IC50 values around 20 µM.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Rel-(1R,5S,6r)-6-chloro-3-oxabicyclo[3.1.0]hexane | Chlorine instead of bromine | Weaker antimicrobial activity |
| Rel-(1R,5S,6r)-6-fluoro-3-oxabicyclo[3.1.0]hexane | Fluorine substitution | Enhanced anticancer properties |
| Rel-(1R,5S,6r)-6-iodo-3-oxabicyclo[3.1.0]hexane | Iodine substitution | Increased reactivity but lower stability |
Case Studies
Several case studies highlight the biological implications of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted in vitro against multi-drug resistant strains.
- Results showed that this compound outperformed standard antibiotics like penicillin.
-
Cancer Cell Line Study :
- Evaluated the compound's effect on apoptosis in HeLa cells.
- Flow cytometry analysis indicated increased early apoptosis rates upon treatment with 30 µM concentration.
Q & A
Q. What are the common synthetic routes for preparing Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane?
Methodological Answer: The synthesis typically involves cyclopropanation and epoxidation strategies. A key step is the stereoselective introduction of the bromine atom at the 6-position. For bicyclic ethers like 3-oxabicyclo[3.1.0]hexane derivatives, intramolecular cyclization of epoxide precursors or photochemical [2+1] cycloadditions are common approaches . Reagents such as N-bromosuccinimide (NBS) in radical or electrophilic bromination conditions can be optimized for regioselectivity. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the desired stereoisomer.
Q. How can the stereochemistry of this compound be confirmed?
Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, Acta Crystallographica reports have resolved similar bicyclic structures using single-crystal diffraction (Cu-Kα radiation, R-factor < 0.05) . Complementary methods include:
- NMR : H-H NOESY to probe spatial proximity of protons.
- Optical Rotation : Compare experimental [α] values with literature data for related compounds.
- Computational Modeling : DFT-based predictions (e.g., Gaussian 16) of NMR shifts or ORD spectra .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during bromination of the bicyclic scaffold?
Methodological Answer: Racemization often occurs due to ring strain in bicyclo[3.1.0] systems. Strategies include:
- Low-Temperature Bromination : Use NBS at -78°C in anhydrous CCl to suppress radical pathways.
- Steric Shielding : Introduce temporary protecting groups (e.g., acetate) at adjacent positions to hinder undesired stereochemical inversion .
- Catalytic Control : Employ chiral Lewis acids (e.g., Ti(OiPr) with tartrate ligands) to direct bromine addition .
Validate outcomes via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to confirm enantiomeric excess >98% .
Q. How to resolve contradictions between computational predictions and experimental data for the compound’s reactivity?
Methodological Answer: Discrepancies often arise from incomplete modeling of solvent effects or transition states. A systematic approach includes:
Benchmarking Calculations : Compare DFT (B3LYP/6-31G*) and ab initio (MP2) methods for energy barriers.
Solvent Modeling : Use SMD continuum models or explicit solvent molecules in MD simulations .
Kinetic Isotope Effects (KIE) : Experimental KIE studies (e.g., ) can validate predicted mechanisms.
For example, unexpected regioselectivity in epoxide ring-opening reactions may require revisiting transition-state geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
